molecular formula C20H21N3OS2 B2873225 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034633-56-0

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2873225
CAS No.: 2034633-56-0
M. Wt: 383.53
InChI Key: RWTPXLCVLBFJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 3. The ethyl linker connects the pyrazole to a benzamide group with a methylthio (-SMe) substituent at the ortho position of the benzene ring. The methylthio group may enhance lipophilicity and influence metabolic stability compared to other substituents like methoxy or nitro groups .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-25-19-5-3-2-4-16(19)20(24)21-9-10-23-18(14-6-7-14)12-17(22-23)15-8-11-26-13-15/h2-5,8,11-14H,6-7,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTPXLCVLBFJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives
2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide linked via an ethyl group to a 3,4-dimethoxyphenyl ring.
  • Key Differences :
    • Lacks the pyrazole-thiophene moiety present in the target compound.
    • Methoxy (-OMe) groups at the 3,4 positions of the phenyl ring instead of methylthio (-SMe).
  • Properties :
    • Melting point: 90 °C (higher than typical for benzamides, likely due to polar methoxy groups enhancing crystallinity).
    • Synthesis yield: 80% via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
  • Functional Implications : Methoxy groups may reduce metabolic stability compared to methylthio due to susceptibility to demethylation.
2.1.2. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Benzamide with 2,4-difluoro substitution linked to a 5-chlorothiazole ring.
  • Key Differences :
    • Thiazole replaces the pyrazole-thiophene system.
    • Fluorine atoms enhance electronegativity and bioavailability.
  • Functional Implications :
    • Demonstrated inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, critical in anaerobic metabolism .
    • Fluorine substituents improve membrane permeability compared to methylthio.
2.1.3. (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191)
  • Structure : Complex acetamide derivative with pyrazole (cyclopropyl and trifluoromethyl substituents), indazole, and difluorophenyl groups.
  • Key Differences :
    • Acetamide linker instead of benzamide.
    • Trifluoromethyl (-CF₃) on pyrazole enhances electron-withdrawing effects vs. thiophene in the target compound.
Comparative Analysis of Structural and Functional Properties

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Pyrazole-ethyl-benzamide Cyclopropyl, thiophen-3-yl, -SMe Potential enzyme/receptor modulation -
Rip-B Benzamide-ethyl-phenyl 3,4-Dimethoxy High crystallinity (m.p. 90°C)
N-(5-Chloro-thiazol-2-yl)-2,4-F₂-benzamide Thiazole-benzamide 2,4-Difluoro, 5-chloro PFOR inhibition
Compound 191 Pyrazole-acetamide-indazole Cyclopropyl, CF₃, difluorophenyl Atropisomer-dependent activity

Key Observations :

  • Electronic Effects : Thiophene (target compound) vs. thiazole () alters π-π stacking and hydrogen-bonding capabilities. Thiophene’s sulfur may enhance aromatic interactions in hydrophobic pockets.
  • Metabolic Stability : Methylthio (-SMe) in the target compound is less prone to oxidative metabolism than methoxy (-OMe) in Rip-B .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.